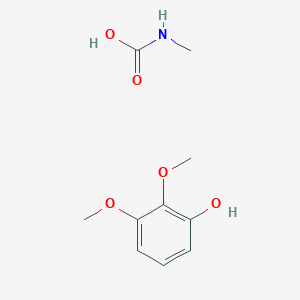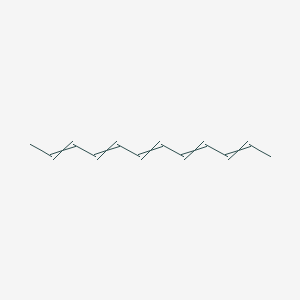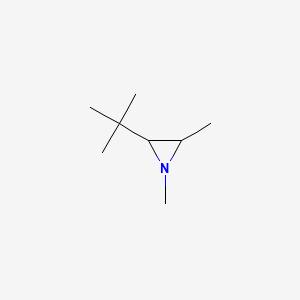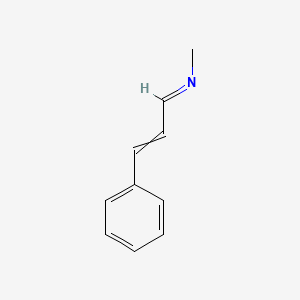
Dichloro(4-chlorobutyl)methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(4-chlorobutyl)methylsilane is an organosilicon compound with the molecular formula C₅H₁₁Cl₃Si. It is a colorless to straw-colored liquid that is primarily used as an intermediate in the synthesis of various silicon-containing compounds. This compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it valuable in organic synthesis and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dichloro(4-chlorobutyl)methylsilane can be synthesized through the reaction of methyltrichlorosilane with 1,4-dichlorobutane. The reaction typically occurs in the presence of a catalyst such as aluminum chloride at elevated temperatures. The general reaction scheme is as follows:
CH3SiCl3+ClCH2CH2CH2CH2Cl→CH3SiCl2(CH2CH2CH2CH2Cl)+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is distilled to achieve high purity. The process is optimized to minimize by-products and maximize yield .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as alcohols, amines, or thiols.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid. This reaction is highly exothermic and requires careful control.
Reduction: It can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, thiols.
Catalysts: Aluminum chloride, zinc chloride.
Solvents: Anhydrous solvents such as toluene or dichloromethane.
Major Products:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Dichloro(4-chlorobutyl)methylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Material Science: Employed in the production of silicon-based polymers and resins.
Pharmaceuticals: Acts as an intermediate in the synthesis of silicon-containing drugs.
Agriculture: Used in the synthesis of agrochemicals and pesticides
Wirkmechanismus
The reactivity of dichloro(4-chlorobutyl)methylsilane is primarily due to the presence of silicon-chlorine bonds. These bonds are susceptible to nucleophilic attack, leading to substitution reactions. The compound can also undergo hydrolysis, where water molecules attack the silicon atom, resulting in the formation of silanols and hydrochloric acid. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Chloromethyldichloromethylsilane
- Dichloromethylsilane
- Chloromethylmethyldichlorosilane
Comparison: Dichloro(4-chlorobutyl)methylsilane is unique due to the presence of a longer carbon chain (4-chlorobutyl group) attached to the silicon atom. This longer chain provides different reactivity and physical properties compared to similar compounds with shorter chains or different substituents. For example, chloromethyldichloromethylsilane has a shorter carbon chain, which affects its boiling point and reactivity .
Eigenschaften
CAS-Nummer |
1591-21-5 |
|---|---|
Molekularformel |
C5H11Cl3Si |
Molekulargewicht |
205.6 g/mol |
IUPAC-Name |
dichloro-(4-chlorobutyl)-methylsilane |
InChI |
InChI=1S/C5H11Cl3Si/c1-9(7,8)5-3-2-4-6/h2-5H2,1H3 |
InChI-Schlüssel |
GBSIYTILHVLXDE-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](CCCCCl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)

![1,4-Bis[bis(diethoxyphosphoryl)methyl]benzene](/img/structure/B14753124.png)
![N-[(Z)-(2-methoxyphenyl)methylideneamino]pyridin-2-amine](/img/structure/B14753137.png)

![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)



![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
